molecular formula C9H11Cl2NO B3269384 1-(3-Aminopropoxy)-2,4-dichlorobenzene CAS No. 50911-63-2

1-(3-Aminopropoxy)-2,4-dichlorobenzene

Cat. No. B3269384
CAS RN: 50911-63-2
M. Wt: 220.09 g/mol
InChI Key: YVQIPBKNAFAQFF-UHFFFAOYSA-N
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Description

The compound “1-(3-Aminopropoxy)-2,4-dichlorobenzene” is a derivative of benzene, which is a common aromatic compound. It has an aminopropoxy group attached to it, which suggests it might have properties similar to other amines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using electrophilic and/or nucleophilic aromatic substitution reactions .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of aromatic compounds, amines, and ethers. For instance, the aromatic ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Amines are generally basic and can form salts with acids. They are also polar and can participate in hydrogen bonding . The presence of the aromatic ring and chlorine atoms could also impact the compound’s properties.

Scientific Research Applications

Adsorption to Carbon Nanotubes

1-(3-Aminopropoxy)-2,4-dichlorobenzene, due to its hydroxyl and amino functional groups, shows a significant interaction with carbon nanotubes. This interaction can be attributed to the electron-donating effect of the hydroxyl group, which causes strong electron-donor-acceptor (EDA) interaction with the graphene surfaces of carbon nanotubes or graphite. This finding is critical for environmental applications, particularly for the selective removal of contaminants (Chen, Duan, Wang, & Zhu, 2008).

Catalytic Oxidation

Catalytic oxidation of dichlorobenzene compounds has been explored over various transition metal oxides. The activity of these catalysts depends on the transition metal oxide used, with significant implications for environmental applications in pollution control (Krishnamoorthy, Rivas, & Amiridis, 2000).

Microbial Degradation

Studies on microbial degradation of dichlorobenzene compounds have identified specific microorganisms capable of using these compounds as their sole carbon and energy source. This research is crucial for bioremediation strategies to tackle environmental contamination (de Bont, Vorage, Hartmans, & van den Tweel, 1986).

Polymerization Reactions

This compound, through its derivatives, can be utilized in high-molecular-weight polymerization reactions. These reactions are essential in the synthesis of various polymeric materials with potential applications in industrial and technological fields (Kloppenburg, Jones, & Bunz, 1999).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds, showcasing its role as an intermediate in the production of complex chemical structures (Xiao-l, 2015).

Mechanism of Action

Target of Action

The compound 1-(3-Aminopropoxy)-2,4-dichlorobenzene is structurally similar to Prexasertib , a small molecule checkpoint kinase inhibitor. The primary targets of this compound are likely to be CHEK1 and CHEK2 , which play crucial roles in DNA damage response and cell cycle regulation .

Mode of Action

The compound’s interaction with its targets leads to the induction of DNA double-strand breaks , resulting in apoptosis . This means that the compound interferes with the normal functioning of the cell cycle, leading to cell death .

Biochemical Pathways

The compound may affect the polyamine biosynthetic pathway , which is very active during the growth of various cancer cells . By interacting with this pathway, the compound could potentially inhibit cellular proliferation .

Pharmacokinetics

For instance, therapeutic peptides, which are similar in size, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

The molecular and cellular effects of the compound’s action would likely include the induction of DNA double-strand breaks and subsequent apoptosis . This could lead to a decrease in the proliferation of cancer cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness could be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of light .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As a general rule, handling chemical compounds should always be done with appropriate safety measures .

properties

IUPAC Name

3-(2,4-dichlorophenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQIPBKNAFAQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286855
Record name 3-(2,4-Dichlorophenoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50911-63-2
Record name 3-(2,4-Dichlorophenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50911-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dichlorophenoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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